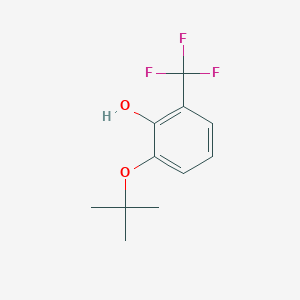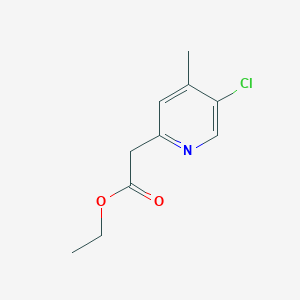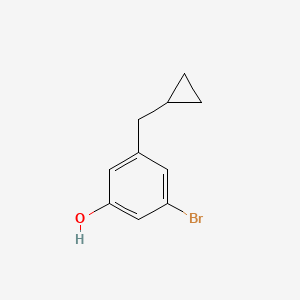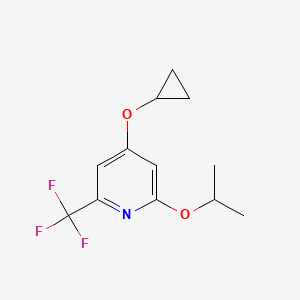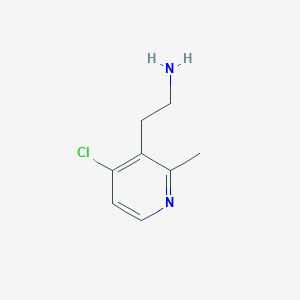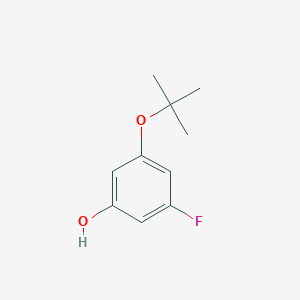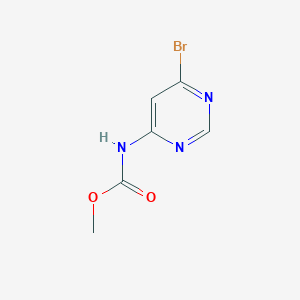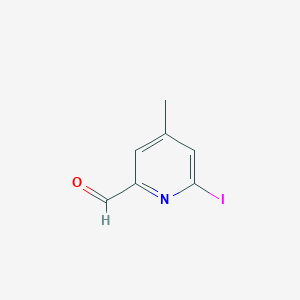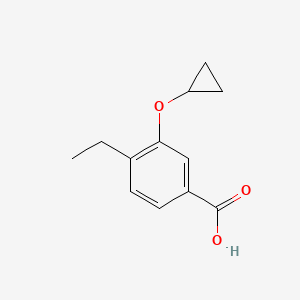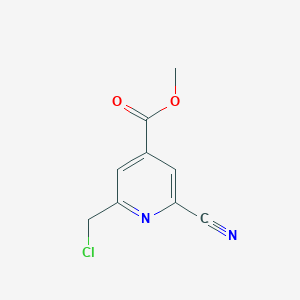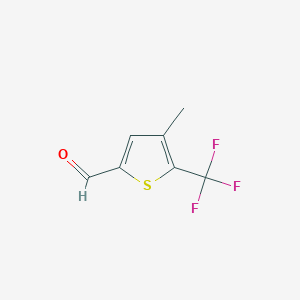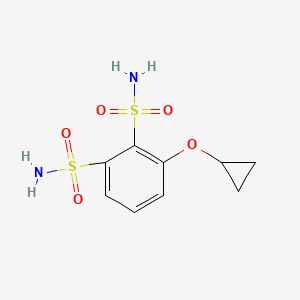![molecular formula C7H4ClF3N2O B14846194 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that features a unique combination of chloro, trifluoromethyl, and furo-pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2-chloro-4-(trifluoromethyl)pyrimidine and 2-cyano-3-(1,3-dioxolane)ethyl propionate.
Cyclization: The intermediates undergo cyclization reactions under controlled conditions to form the furo-pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Oxidized furo-pyrimidine derivatives.
Reduction: Dechlorinated or reduced furo-pyrimidine derivatives.
Coupling: Biaryl or diaryl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Organic Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-Aminopyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is unique due to its combination of chloro, trifluoromethyl, and furo-pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H4ClF3N2O |
|---|---|
Peso molecular |
224.57 g/mol |
Nombre IUPAC |
4-chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-3-1-14-2-4(3)12-6(13-5)7(9,10)11/h1-2H2 |
Clave InChI |
IXTVMDDXWILHGI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CO1)N=C(N=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


